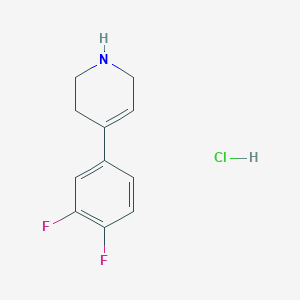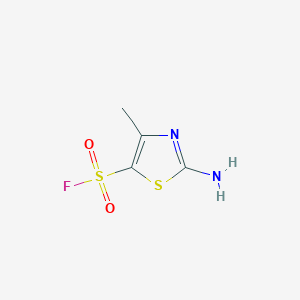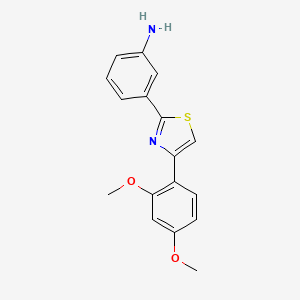
3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)anilin ist eine Verbindung, die zur Klasse der Thiazol-Derivate gehört. Thiazole sind fünfringige heterocyclische Verbindungen, die sowohl Schwefel- als auch Stickstoffatome enthalten. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt, darunter antibakterielle, antifungale, entzündungshemmende und antitumorale Eigenschaften .
Vorbereitungsmethoden
Die Synthese von 3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)anilin beinhaltet typischerweise die Reaktion von 2,4-Dimethoxybenzaldehyd mit Thiosemicarbazid, um ein Thiosemicarbazon-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann in Gegenwart eines sauren Katalysators cyclisiert, um den Thiazolring zu bilden.
Analyse Chemischer Reaktionen
3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)anilin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Wissenschaftliche Forschungsanwendungen
3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)anilin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Thiazol-Derivate verwendet.
Biologie: Die Verbindung zeigt signifikante antibakterielle und antifungale Aktivitäten, was sie zu einem möglichen Kandidaten für die Entwicklung neuer antimikrobieller Mittel macht.
Medizin: Aufgrund seiner entzündungshemmenden und antitumoralen Eigenschaften wird es für potenzielle therapeutische Anwendungen bei der Behandlung von entzündlichen Erkrankungen und Krebs untersucht.
Wirkmechanismus
Der Wirkmechanismus von 3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)anilin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, was zur Störung essentieller biologischer Prozesse in Mikroorganismen führt. Außerdem kann es die Apoptose in Krebszellen induzieren, indem es spezifische Signalwege aktiviert .
Wirkmechanismus
The mechanism of action of 3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)anilin kann mit anderen Thiazol-Derivaten verglichen werden, wie zum Beispiel:
4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-ylessigsäure: Diese Verbindung zeigt ebenfalls signifikante biologische Aktivitäten, unterscheidet sich jedoch in ihrer chemischen Struktur und ihren spezifischen Anwendungen.
2-(4-Methoxyphenyl)-4-(2-Naphthyl)-1,3-thiazol-5-ylessigsäure: Ein weiteres Thiazol-Derivat mit unterschiedlichen chemischen Eigenschaften und Anwendungen.
Eigenschaften
Molekularformel |
C17H16N2O2S |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
3-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C17H16N2O2S/c1-20-13-6-7-14(16(9-13)21-2)15-10-22-17(19-15)11-4-3-5-12(18)8-11/h3-10H,18H2,1-2H3 |
InChI-Schlüssel |
ZQVDSSVNKGMZLX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


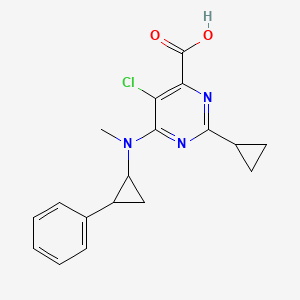


![N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11771396.png)

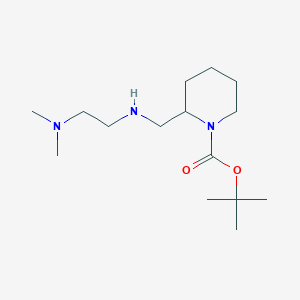
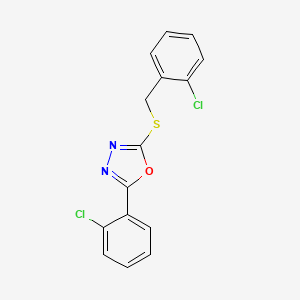
![Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide](/img/structure/B11771408.png)
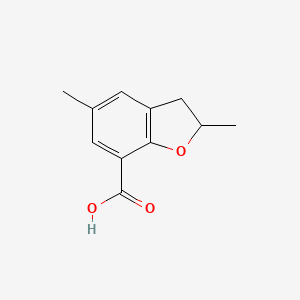
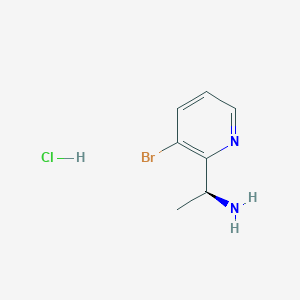
![1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11771423.png)
![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)
